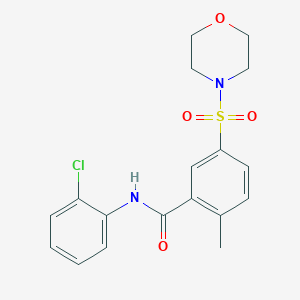![molecular formula C19H24O3 B5058663 1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5058663.png)
1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene, also known as GW501516, is a synthetic compound that belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, its ability to enhance endurance and performance has made it a popular drug among athletes and bodybuilders.
Mecanismo De Acción
1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene works by activating PPARδ, a nuclear receptor that regulates various metabolic processes such as glucose and lipid metabolism, inflammation, and mitochondrial biogenesis. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved endurance and performance. It also decreases the expression of genes involved in inflammation and lipid synthesis, leading to a reduction in adiposity and improved insulin sensitivity.
Biochemical and Physiological Effects:
1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, reduced inflammation, and improved insulin sensitivity. It has also been shown to increase mitochondrial biogenesis and decrease adiposity in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene has several advantages for lab experiments, including its ability to improve endurance and performance, reduce inflammation, and improve insulin sensitivity. However, its use in animal models can be limited by its potential side effects, such as liver toxicity and cancer development.
Direcciones Futuras
For the study of 1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene include further investigation of its potential therapeutic applications in the treatment of metabolic disorders, as well as its potential use as a performance-enhancing drug. The development of safer and more effective PPARδ agonists may also be an area of future research. Additionally, the mechanisms underlying the potential side effects of 1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene should be further explored to ensure its safety for use in humans.
Métodos De Síntesis
1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylbenzene with 4-bromobutyl-3-methoxyphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-bromo-4-chlorobutane to form the final compound. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease lipid accumulation in various animal models. However, its ability to enhance endurance and performance has also led to its use in sports and fitness.
Propiedades
IUPAC Name |
1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15-9-10-19(16(2)13-15)22-12-5-4-11-21-18-8-6-7-17(14-18)20-3/h6-10,13-14H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJDRGDRXZMMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxyphenoxy)butoxy]-2,4-dimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5058597.png)
![4-bromo-N-(3-ethyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5058602.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-N'-(2-furylmethyl)urea](/img/structure/B5058611.png)
![N-isobutyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5058618.png)
![6,6'-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]dihexanoic acid](/img/structure/B5058625.png)
![1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5058627.png)
![N-(3-acetylphenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5058644.png)
![3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5058652.png)
![N-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5058656.png)
![4-[5-(3,4-dimethylphenoxy)pentyl]morpholine](/img/structure/B5058668.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5058670.png)